[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride
Description
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride (CAS: 1048640-67-0) is an ethylamine derivative featuring a cyclohexenyl group attached to the ethyl chain. The molecular formula is C₁₀H₁₈ClN (MW: 187.71 g/mol). The cyclohexenyl group introduces a double bond into the cyclohexane ring, conferring unique conformational flexibility and electronic properties compared to fully saturated analogs.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h6,11H,2-5,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYMHIWHKBUUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride typically involves the reduction of 2-phenylethylamine with lithium in the presence of a primary or secondary aliphatic alkylamine . Another method involves a five-step continuous flow synthesis starting from cyclohexanone, which includes several chemical transformations and in-line separation without intermediate purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the continuous flow synthesis method mentioned above is promising for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions may occur, particularly involving the amine group, but detailed conditions and reagents are not specified in the available literature.
Common Reagents and Conditions:
Lithium: Used in reduction reactions.
Alkylamines: Serve as solvents or reactants in reduction processes.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, such as reduced or substituted amines.
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride is used as an intermediate in the synthesis of various pharmacologically active compounds, including morphinans .
Biology and Medicine: This compound is significant in the development of pharmaceuticals, particularly as an intermediate in the synthesis of dextromethorphan, a cough suppressant .
Industry: In the industrial sector, this compound’s synthesis and applications are primarily focused on pharmaceutical manufacturing due to its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action for [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets, although detailed pathways and targets are not extensively documented. Generally, it acts as an intermediate in the synthesis of compounds that exert pharmacological effects, such as dextromethorphan .
Comparison with Similar Compounds
2-Cyclohexylethylamine Hydrochloride (CAS: 4442-85-7)
- Molecular Formula : C₈H₁₆ClN
- Molecular Weight : 161.68 g/mol
- Key Features : Fully saturated cyclohexyl group attached to ethylamine.
- Comparison :
2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride (CAS: 356530-85-3)
- Molecular Formula : C₁₆H₂₃ClN
- Molecular Weight : 265.82 g/mol
- Key Features : Incorporates a 4-methylbenzyl group instead of ethyl.
- Bulkier substituents may improve sigma receptor binding affinity, as seen in SAR studies of related compounds .
1-Cyclohexylethylamine (CAS: 4352-49-2)
- Molecular Formula : C₈H₁₇N (free base)
- Molecular Weight : 127.23 g/mol
- Key Features: Non-protonated amine with a saturated cyclohexyl group.
- Comparison :
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Key Compounds
| Property | [2-(1-Cyclohexen-1-yl)ethyl]ethylamine HCl | 2-Cyclohexylethylamine HCl | 2-(1-Cyclohexen-1-yl)ethylamine HCl |
|---|---|---|---|
| CAS Number | 1048640-67-0 | 4442-85-7 | 356530-85-3 |
| Molecular Weight (g/mol) | 187.71 | 161.68 | 265.82 |
| logP (Estimated) | 2.5 | 2.8 | 3.5 |
| Key Substituents | Cyclohexenyl, Ethyl | Cyclohexyl, Ethyl | Cyclohexenyl, 4-Methylbenzyl |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Rotatable Bonds | 3 | 2 | 5 |
Key Observations:
Lipophilicity : The cyclohexenyl group reduces logP compared to cyclohexyl analogs, balancing solubility and membrane permeability.
Conformational Flexibility : The double bond in cyclohexenyl derivatives allows for varied binding modes in receptor interactions .
Biological Activity : Bulkier substituents (e.g., 4-methylbenzyl) enhance sigma receptor affinity but may introduce steric hindrance .
Biological Activity
[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride is an organic compound with potential biological activity. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
The chemical formula for this compound is . It has been characterized using various spectroscopic methods, including FT-IR and NMR, which provide insights into its molecular structure and functional groups .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects. It has been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Specifically, studies have suggested that it may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation .
Toxicological Profile
The compound's toxicological profile has been assessed in several studies. It is crucial to evaluate both acute and chronic toxicity to understand its safety for potential therapeutic applications. Preliminary findings suggest that while the compound may exhibit some level of cytotoxicity at high concentrations, it appears to be relatively safe at lower doses .
Study 1: Neurotransmitter Modulation
A study conducted by Haruta et al. (2007) explored the effects of this compound on neurotransmitter release in rat brain slices. The results indicated a significant increase in serotonin levels, suggesting a possible antidepressant effect .
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of the compound were evaluated on various human cell lines. The study found that while higher concentrations led to cell death, lower concentrations were associated with increased cell viability compared to controls. This suggests a potential therapeutic window where the compound could be beneficial without causing significant harm .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 201.73 g/mol |
| Melting Point | 150 °C |
| Solubility in Water | Slightly soluble |
| LD50 (Acute Toxicity) | >2000 mg/kg (rat) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination involving cyclohexene derivatives and ethylamine precursors. For example, cyclohexenyl acetonitrile (CAS 6975-71-9) may undergo catalytic hydrogenation in the presence of a palladium catalyst to yield the amine intermediate, which is then treated with HCl to form the hydrochloride salt . Optimization strategies include using anhydrous solvents (e.g., THF), controlled temperature (20–40°C), and stoichiometric excess of ethylamine to minimize side reactions. Purification via recrystallization in ethanol/water mixtures improves yield and purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the cyclohexenyl group (δ 5.5–5.7 ppm for vinyl protons) and ethylamine backbone .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (theoretical m/z 125.21 for the free base; m/z 161.67 for the hydrochloride) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>95%) and detect impurities .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer : The compound is hygroscopic and should be stored under inert gas (N/Ar) at 2–8°C . For aqueous solubility, prepare stock solutions in deionized water (10–50 mM) and filter through a 0.22 µm membrane. Stability tests under varying pH (3–9) and temperature (4–37°C) via HPLC monitoring are recommended to identify degradation products .
Advanced Research Questions
Q. How can computational modeling aid in understanding the reactivity of this compound in drug synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting nucleophilic sites (amine group) and electrophilic regions (cyclohexenyl double bond). Molecular docking studies with serotonin receptors (e.g., 5-HT) can elucidate binding affinities, supporting its potential as a neurotransmitter analog .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer : Discrepancies may arise from residual solvents, stereoisomers, or protonation states. Solutions include:
- Deuterated Solvent Exchange : Compare DO vs. DMSO-d spectra to identify exchangeable protons .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
- Ion Chromatography : Detect counterion variations (e.g., Cl vs. Br) affecting solubility and spectra .
Q. How is this compound utilized in pharmaceutical impurity profiling, particularly for antidepressants like Venlafaxine?
- Methodological Answer : It serves as a precursor for Venlafaxine-related impurities (e.g., Impurity F, CAS 93413-79-7). Advanced profiling involves:
- Synthesis of Impurities : React with 4-methoxyphenylacetyl chloride under basic conditions to generate N-[2-(4-methoxyphenyl)-2-cyclohexenyl]-N,N-dimethylethylamine hydrochloride .
- LC-MS/MS Quantification : Use a validated method with a limit of detection (LOD) <0.1% to ensure compliance with ICH Q3A guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
